Methyl 4-caffeoylquinate

Übersicht

Beschreibung

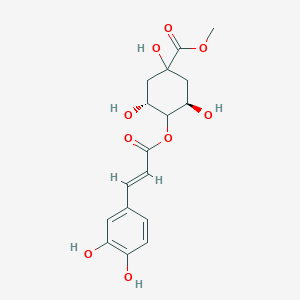

Methyl 4-caffeoylquinate is a chemical compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between caffeic acid and quinic acid. This compound is specifically the methyl ester of 4-caffeoylquinic acid. It is known for its presence in various plants and its significant biological activities, including antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-caffeoylquinate can be synthesized through the esterification of 4-caffeoylquinic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in methanol with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification. Plants rich in caffeoylquinic acids, such as coffee beans and certain medicinal herbs, are used. The extraction process may involve the use of acidified methanol, which helps in the formation of methyl esters of chlorogenic acids .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-caffeoylquinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions where the caffeoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted caffeoylquinates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-caffeoylquinate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of caffeoylquinic acids and their derivatives.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Medicine: Research has shown its potential in anti-inflammatory and anti-cancer activities. It is also studied for its role in neuroprotection and cardiovascular health.

Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits

Wirkmechanismus

Methyl 4-caffeoylquinate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It inhibits human neutrophilic elastase, which plays a role in inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

- Methyl 3,4-di-O-caffeoylquinate

- Methyl 3,5-di-O-caffeoylquinate

- 3,4-di-O-caffeoylquinic acid

- 3,5-di-O-caffeoylquinic acid

- Chlorogenic acid

Comparison: Methyl 4-caffeoylquinate is unique due to its specific esterification at the 4-position of quinic acid. This structural difference can influence its biological activity and stability compared to other caffeoylquinic acid derivatives. For instance, methyl 3,5-di-O-caffeoylquinate has been shown to have different binding affinities and biological effects due to its distinct structure .

Biologische Aktivität

Methyl 4-caffeoylquinate (M4CQ) is a member of the caffeoylquinic acid family, recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of M4CQ, supported by data tables and case studies.

Overview of this compound

M4CQ is the methyl ester of 4-caffeoylquinic acid, a compound derived from caffeic acid and quinic acid. It is found in various plants, including Ilex paraguariensis, and has garnered attention for its health benefits in both food science and medicinal applications.

Antioxidant Properties

M4CQ exhibits significant antioxidant activity, which is crucial in combating oxidative stress—a contributing factor in various diseases. Research indicates that M4CQ can scavenge free radicals and reduce oxidative damage in cells.

Table 1: Antioxidant Activity of this compound

Anti-Inflammatory Effects

The compound has been shown to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. By modulating inflammatory pathways, M4CQ may help alleviate conditions characterized by excessive inflammation.

Case Study: Inhibition of HNE Activity

A study demonstrated that M4CQ effectively inhibited HNE activity, leading to reduced inflammation markers in vitro. This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

M4CQ has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 25 | Inhibition of cyclin-dependent kinases (CDKs) |

| Colon Cancer | HT-29 | 30 | Induction of apoptosis via caspase activation |

Research indicates that M4CQ disrupts the cell cycle by inhibiting CDKs, which are critical for cell proliferation. This disruption can lead to apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology.

Neuroprotective Effects

Emerging studies suggest that M4CQ may provide neuroprotective benefits by reducing neuronal cell death associated with oxidative stress and neurodegenerative diseases.

Mechanism of Neuroprotection

M4CQ has been shown to modulate signaling pathways related to neuroprotection, such as the Nrf2 pathway, enhancing the expression of antioxidant proteins and reducing apoptosis markers in neuronal cells exposed to oxidative stress.

Pharmacokinetics and Safety Profile

M4CQ has a molecular weight of 368.3 g/mol and is characterized by a melting point of 115-116 °C. Preliminary studies indicate a favorable safety profile with no significant cytotoxic effects observed at therapeutic concentrations.

Eigenschaften

IUPAC Name |

methyl (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(13(21)8-17)26-14(22)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-21,24H,7-8H2,1H3/b5-3+/t12-,13-,15?,17?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFKCIHIAHWGGL-JUEQGWKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H](C([C@@H](C1)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290347 | |

| Record name | 4-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-74-7 | |

| Record name | 4-O-Caffeoylquinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.